2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide
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Overview
Description
2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a hydroxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide typically involves the reaction of 4-chloroaniline with phenylglyoxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorophenyl)-2-oxo-N-phenylacetamide.
Reduction: Formation of 2-(4-Chlorophenyl)-2-hydroxy-N-phenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide has a wide range of applications in scientific research:
- Industry
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxy-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-8-6-10(7-9-11)13(17)14(18)16-12-4-2-1-3-5-12/h1-9,13,17H,(H,16,18) |
InChI Key |
IZRZZSMORRBIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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